![molecular formula C14H20N4 B079561 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 435342-20-4](/img/structure/B79561.png)

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

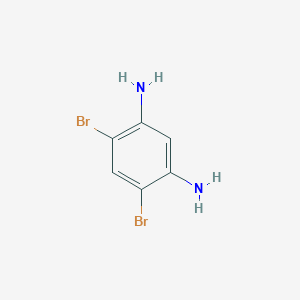

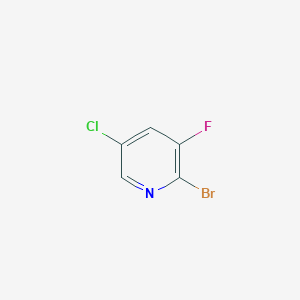

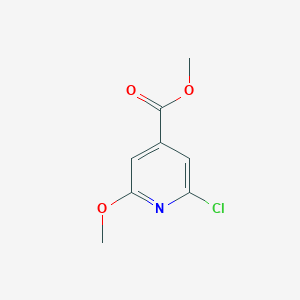

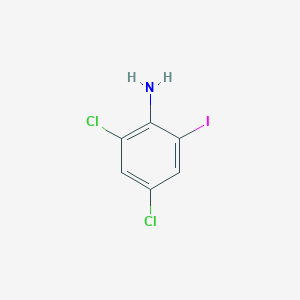

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a compound that has been studied for its potential applications in various fields of chemistry and biology. Its structure is characterized by the presence of a benzimidazole ring attached to a piperidine moiety through an ethyl linker. This structure is a key scaffold in many pharmacologically active compounds, although our focus will exclude drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization of (2-aminophenyl)thioureas with mercury(II) oxide, leading to 2-aminobenzimidazole intermediates. These intermediates are then monoalkylated on the endo-nitrogen atom. The piperidine nitrogen atom is deprotected with aqueous hydrobromic acid, followed by alkylation, reductive amination, or oxirane ring-opening reactions to obtain the title compounds (Janssens et al., 1985).

Molecular Structure Analysis

Crystal and molecular structure determinations, including X-ray diffractometry, have been conducted on benzimidazo[1,2-a]quinoline derivatives, including those substituted with piperidine. These molecules are essentially planar, with weak intermolecular hydrogen bonds and π–π aromatic interactions contributing to their solid-state assembly (Perin et al., 2011).

Chemical Reactions and Properties

Various chemical reactions involving 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amines have been explored, including their use as intermediates in the synthesis of potential antibacterial agents against both Gram-positive and Gram-negative bacteria (He et al., 2003).

Physical Properties Analysis

The synthesis and physical properties of similar compounds have been documented, focusing on their crystal structure, conformation, and interactions within the crystal lattice. For example, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine exhibits a chair conformation for the piperidin ring, indicating stability and a predictable behavior in solid form (Yıldırım et al., 2006).

Chemical Properties Analysis

The compound's chemical properties, including reactivity and potential as a precursor for further chemical modifications, have been a subject of study. Its role as an intermediate in synthesizing novel aminated benzimidazo[1,2-a]quinolines suggests its versatility in creating fluorescent probes for DNA detection, indicating a broad range of chemical functionality (Perin et al., 2011).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for DNA Detection

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine derivatives have been explored as potential fluorescent probes for DNA detection. Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, showed enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).

Antiproliferative Activity

Research into 2-arylidenaminobenzimidazole derivatives, which are related to 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine, revealed their potential in vitro antiproliferative activity against various human cancer cell lines, indicating their usefulness in cancer research (Nowicka et al., 2015).

Pharmacologically Active Compounds

In the quest for new pharmacologically active compounds, studies involving 2-dialkylaminobenzimidazoles, including those with piperidine substitution, have identified compounds with potential antiarrhythmic, antiaggregation, and other therapeutic activities (Zhukovskaya et al., 2017).

PARP Inhibitor for Cancer Treatment

Compounds including 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine have been designed as PARP (poly ADP-ribose polymerase) inhibitors, showing significant anticancer activity in vitro against various human cancer cell lines, suggesting their potential as cancer treatment agents (Tang et al., 2021).

Inhibition of Human Carbonic Anhydrase Isoforms

Research into benzimidazole derivatives incorporating piperidine has shown moderate inhibitory properties against human carbonic anhydrase isoforms, indicating their potential therapeutic applications (Gul et al., 2016).

Synthesis and Antinociceptive Activities

Benzimidazole-piperidine derivatives have been synthesized and evaluated for their antinociceptive activities. Certain derivatives showed promising results in animal models, indicating their potential use as pain-relieving agents (Özkay et al., 2017).

Antibacterial Activities

Some 2-piperidin-4-yl-benzimidazoles have demonstrated effective antibacterial activities against clinically important Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (He et al., 2003).

Anti-Inflammatory Compounds

Benzimidazole derivatives, including piperidine-substituted ones, have been explored for their anti-inflammatory properties. Some compounds showed high selectivity and efficacy in inflammatory therapy without noticeable side effects (Burayk et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGFYGMAAFDKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340685 |

Source

|

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

CAS RN |

435342-20-4 |

Source

|

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)